

Application Notes and Protocols for Recombinant Aurein 2.1 Production

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Compound of Interest

Compound Name: Aurein 2.1

Cat. No.: B12373626

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Introduction

Aurein 2.1 is a 16-amino-acid antimicrobial peptide (AMP) originally isolated from the Australian bell frog, *Litoria aurea*. Its broad-spectrum activity against various pathogens makes it a promising candidate for therapeutic development. However, obtaining sufficient quantities of **Aurein 2.1** from natural sources is impractical for large-scale applications. Recombinant expression systems, particularly in *Escherichia coli*, offer a cost-effective and scalable alternative for producing this peptide.^{[1][2]}

This document provides detailed application notes and protocols for the recombinant expression, purification, and characterization of **Aurein 2.1**. The methodologies described herein are based on established strategies for the production of antimicrobial peptides in *E. coli*.

Principle of Recombinant Aurein 2.1 Production

The production of small, cationic peptides like **Aurein 2.1** in bacterial hosts can be toxic to the expression system and the peptide itself is susceptible to proteolytic degradation.^{[1][3]} To circumvent these issues, a common and effective strategy is to express the peptide as a fusion protein.^{[1][4]} This involves genetically linking the **Aurein 2.1** coding sequence to a larger, more stable protein partner. This fusion approach can enhance expression levels, improve solubility,

and protect the peptide from degradation. Following expression, the fusion protein is purified, and the **Aurein 2.1** peptide is cleaved from its fusion partner.

A recommended fusion partner for the expression of **Aurein 2.1** is Thioredoxin (Trx), a highly soluble and stable protein that has been shown to significantly enhance the yield of fused peptides.[1][4][5][6] The use of a pET vector system, such as pET-32a, is advisable as it provides a strong T7 promoter for high-level expression and incorporates a His-tag for straightforward purification via immobilized metal affinity chromatography (IMAC).[1][7][8][9][10] The vector also typically includes a specific protease cleavage site, such as for enterokinase, to allow for the precise removal of the fusion tag.[1]

Experimental Workflow Overview



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Caption: Overall workflow for recombinant **Aurein 2.1** production.

Data Presentation

The following tables provide a structured format for recording and comparing quantitative data at various stages of **Aurein 2.1** production.

Table 1: Expression and Purification of Trx-**Aurein 2.1** Fusion Protein

Parameter	Value	Units	Notes
Culture Volume	L		
OD600 at Induction			
Induction Time	hours		
Induction Temperature	°C		
Wet Cell Weight	g		
Total Protein from Lysate	mg	Bradford or BCA assay	
Purified Fusion Protein	mg	From IMAC	
Purification Yield	%	(Purified/Total) x 100	
Purity	%	Densitometry from SDS-PAGE	

Table 2: Cleavage and Final Yield of **Aurein 2.1**

Parameter	Value	Units	Notes
Amount of Fusion Protein	mg		
Amount of Enterokinase	U		
Cleavage Time	hours		
Cleavage Temperature	°C		
Purified Aurein 2.1	mg	From RP-HPLC	
Overall Yield	mg/L	(Purified Aurein 2.1 / Culture Volume)	

Table 3: Antimicrobial Activity of Recombinant **Aurein 2.1**

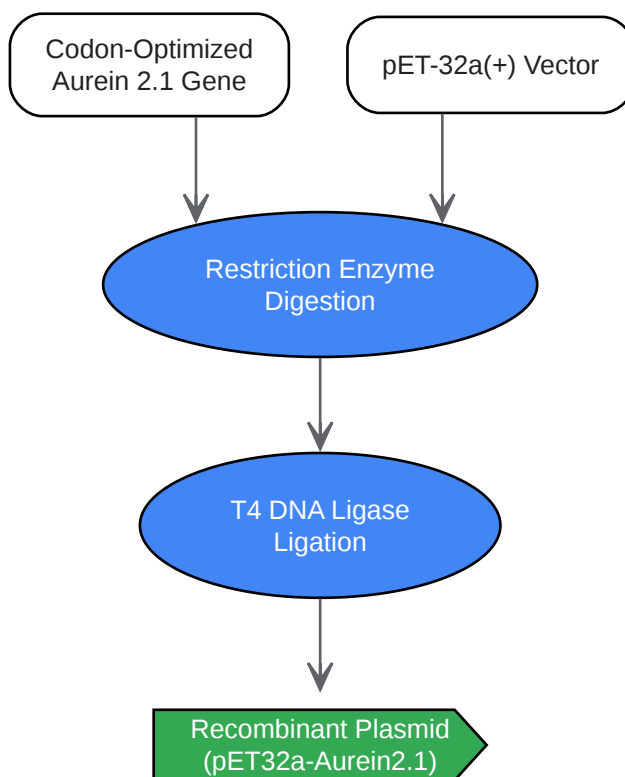
Test Organism	MIC (µg/mL)	MIC (µM)	Positive Control (e.g., Gentamicin) MIC (µg/mL)
Staphylococcus aureus			
Escherichia coli			
Pseudomonas aeruginosa			
Candida albicans			

Experimental Protocols

Gene Design and Cloning

1.1. Codon Optimization: The amino acid sequence of **Aurein 2.1** is GLFDIVKKVVGALGSL-NH₂. For optimal expression in *E. coli*, the corresponding DNA sequence should be codon-optimized. This involves replacing codons that are rare in *E. coli* with more frequently used ones without altering the amino acid sequence. Several online tools and commercial services are available for this purpose.

1.2. Gene Synthesis and Vector Construction: The optimized **Aurein 2.1** gene should be synthesized with appropriate restriction sites for cloning into the pET-32a(+) vector. This vector allows for the expression of the peptide as a fusion with an N-terminal Thioredoxin tag, a His-tag, and an enterokinase cleavage site.



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Caption: Gene cloning workflow.

Expression of Trx-Aurein 2.1 Fusion Protein

2.1. Transformation:

- Thaw a vial of chemically competent *E. coli* BL21(DE3) cells on ice.
- Add 1-5 μ L of the pET-32a-Aurein2.1 plasmid to the cells and mix gently.
- Incubate on ice for 30 minutes.
- Heat-shock the cells at 42°C for 45 seconds and immediately place them back on ice for 2 minutes.
- Add 900 μ L of SOC medium and incubate at 37°C for 1 hour with shaking.
- Plate 100 μ L of the transformed cells onto an LB agar plate containing ampicillin (100 μ g/mL) and incubate overnight at 37°C.

2.2. Protein Expression:

- Inoculate a single colony from the LB plate into 50 mL of LB medium with ampicillin (100 µg/mL).
- Grow overnight at 37°C with shaking.
- Inoculate 1 L of LB medium (with ampicillin) with the overnight culture to an initial OD600 of 0.05-0.1.
- Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
- Continue to incubate the culture for 4-6 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to potentially improve protein solubility.
- Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
- Discard the supernatant and store the cell pellet at -80°C.

Purification of Trx-Aurein 2.1 Fusion Protein

3.1. Cell Lysis:

- Resuspend the cell pellet in lysis buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0).
- Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
- Sonicate the cell suspension on ice to disrupt the cells and shear the DNA.
- Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet the cell debris.
- Collect the supernatant containing the soluble fusion protein.

3.2. Immobilized Metal Affinity Chromatography (IMAC):

- Equilibrate a Ni-NTA affinity column with lysis buffer.

- Load the clarified lysate onto the column.
- Wash the column with wash buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
- Elute the His-tagged fusion protein with elution buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).
- Collect the eluted fractions and analyze by SDS-PAGE.
- Pool the fractions containing the purified fusion protein and dialyze against a suitable buffer for enterokinase cleavage (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, 50 mM NaCl, pH 8.0).

Cleavage of the Fusion Protein and Purification of Aurein 2.1

4.1. Enterokinase Cleavage:

- Determine the concentration of the purified fusion protein.
- Add enterokinase to the fusion protein solution at a ratio of 1:100 (enzyme:protein, w/w).[\[11\]](#)
[\[12\]](#)
- Incubate the reaction at room temperature (22-25°C) for 16-24 hours.[\[12\]](#)[\[13\]](#) The optimal time and temperature may need to be determined empirically.
- Monitor the cleavage reaction by SDS-PAGE.

4.2. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

- After cleavage, acidify the sample with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
- Centrifuge to remove any precipitate.
- Purify the released **Aurein 2.1** peptide using a C18 RP-HPLC column.
- Use a linear gradient of acetonitrile in 0.1% TFA to elute the peptide.

- Collect fractions and identify those containing the pure peptide by analytical RP-HPLC and mass spectrometry.
- Lyophilize the pure fractions to obtain **Aurein 2.1** as a powder.

Characterization of Recombinant Aurein 2.1

5.1. Purity and Molecular Weight Confirmation:

- SDS-PAGE: Analyze the purified peptide on a Tricine-SDS-PAGE gel to confirm its purity and apparent molecular weight.
- Mass Spectrometry: Determine the exact molecular weight of the purified peptide using MALDI-TOF or ESI-MS to confirm its identity.

5.2. Antimicrobial Activity Assay (Broth Microdilution):

- Prepare a stock solution of the lyophilized **Aurein 2.1** in sterile water or a suitable buffer.
- Prepare two-fold serial dilutions of the peptide in a 96-well microtiter plate using Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
- Inoculate each well with a standardized suspension of the test microorganism to a final concentration of approximately 5×10^5 CFU/mL.
- Include positive (medium with inoculum, no peptide) and negative (medium only) controls.
- Incubate the plates at 37°C for 18-24 hours.
- The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.^[14]

Troubleshooting

Problem	Possible Cause	Solution
Low or no expression	Codon bias; Toxic protein	Re-optimize codons; Use a lower IPTG concentration and/or lower induction temperature.
Inclusion body formation	High expression rate; Improper folding	Express at a lower temperature (18-25°C); Use a different fusion partner (e.g., SUMO, MBP).
Poor fusion protein binding to IMAC	His-tag is inaccessible	Perform purification under denaturing conditions with urea or guanidine-HCl.
Inefficient enterokinase cleavage	Cleavage site is inaccessible	Perform cleavage under partial denaturing conditions; Optimize enzyme:substrate ratio and incubation time/temperature.[15]
Low final peptide yield	Proteolytic degradation	Add protease inhibitors during lysis; Use a fusion system designed to protect the peptide (e.g., SUMO-intein).[16][17]

Conclusion

The protocols outlined in this document provide a comprehensive framework for the successful recombinant production of **Aurein 2.1** in *E. coli*. By utilizing a thioredoxin fusion partner and a robust purification strategy, it is possible to obtain high-purity, biologically active **Aurein 2.1** for research and preclinical development. Careful optimization of expression and cleavage conditions will be crucial for maximizing the final yield.

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